molecular formula C10H12ClNO3 B2937537 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride CAS No. 2172256-33-4

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Cat. No.: B2937537
CAS No.: 2172256-33-4
M. Wt: 229.66
InChI Key: QMJAHDXNOHTAOG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for research and development applications, strictly for laboratory use. This compound features a benzoxazepine core, a privileged scaffold in medicinal chemistry known for its presence in pharmacologically active molecules. The incorporation of a carboxylic acid functional group at the 6-position makes this reagent a versatile building block for the synthesis of amides and esters, facilitating the exploration of structure-activity relationships and the development of novel drug candidates. Researchers value this compound for its potential use in creating targeted libraries for screening against various biological targets, particularly in central nervous system (CNS) and cardiovascular research. The hydrochloride salt ensures enhanced stability and solubility for more convenient handling in a wide range of organic synthesis and coupling reactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJAHDXNOHTAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2CN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring system. Common synthetic routes include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is used to study various biological processes. It can serve as a probe to investigate enzyme activities and binding interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzoxazepines and other carboxylic acid-containing heterocycles to highlight key differences in properties and applications.

Compound Name Molecular Structure Key Functional Groups Solubility (Predicted) Pharmacological Relevance Synthetic Accessibility
2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride Benzoxazepine fused to benzene, carboxylic acid at C6 Carboxylic acid, hydrochloride salt High (due to ionic salt) CNS modulation, enzyme inhibition Moderate (multi-step synthesis)
6-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride Benzoxazepine fused to benzene, methyl at C6 Methyl, hydrochloride salt Moderate (lipophilic) Preclinical R&D (specific targets undisclosed) High (simpler substituent)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Phenylpropanoid with acrylic acid and dihydroxy groups Carboxylic acid, catechol Low (crystalline form) Antioxidant, anti-inflammatory High (natural extraction)

Key Findings:

Substituent Effects on Solubility :

  • The carboxylic acid group in the target compound significantly increases polarity compared to the methyl group in its structural analogue (e.g., 6-methyl derivative). This enhances aqueous solubility, critical for oral bioavailability .
  • The hydrochloride salt form further improves solubility, a common strategy for benzoxazepines to optimize pharmacokinetics.

Pharmacological Applications :

  • Benzoxazepines with carboxylic acid groups are often explored as enzyme inhibitors (e.g., kinases, proteases) due to their ability to mimic natural substrates or bind charged active sites.
  • In contrast, methyl-substituted benzoxazepines (e.g., 6-methyl derivative) are typically intermediates or tool compounds for structure-activity relationship (SAR) studies, as their lipophilicity favors blood-brain barrier penetration .
  • Caffeic acid , while structurally distinct, shares the carboxylic acid functionality and is used in antioxidant research, highlighting the broad utility of aromatic acids in drug design .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including cyclization and carboxylation, as inferred from analogous benzoxazepine preparations (e.g., palladium-catalyzed coupling in ) .
  • Simpler derivatives like the 6-methyl analogue are more accessible, as alkylation avoids the need for carboxylation or salt formation .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride (THBCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

THBCA is a bicyclic compound derived from benzoxazepine. Its molecular formula is C10H12N2O3HClC_{10}H_{12}N_{2}O_{3}\cdot HCl, and it has a molecular weight of approximately 232.67 g/mol. The compound features a carboxylic acid functional group that contributes to its biological interactions.

Cytotoxicity

Recent studies have demonstrated that THBCA exhibits notable cytotoxic activity against several cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : THBCA derivatives have shown IC50 values as low as 0.67 µM, indicating potent antiproliferative effects .
  • 4T1 Murine Mammary Carcinoma : The compound displayed significant cytotoxicity, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity of THBCA Derivatives

Cell LineIC50 (µM)Reference
MCF-70.67
4T1Not specified
COLO20130
MDA-MB-231Variable

The mechanism by which THBCA exerts its cytotoxic effects appears to involve the modulation of apoptosis-related pathways. cDNA microarray studies have identified several target genes associated with apoptosis regulation, indicating that THBCA may induce programmed cell death in cancer cells through these pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazepine structure can significantly affect the biological activity of THBCA derivatives. For example:

  • Substituents on the Benzene Ring : The introduction of halogen atoms or alkyl groups has been shown to enhance cytotoxicity.
  • Linker Variations : Altering the length and nature of linkers between the benzoxazepine core and other pharmacophores can lead to varying degrees of biological activity.

Figure 1: Structure-Activity Relationship Overview
SAR Overview (Note: This is a placeholder for illustrative purposes)

Case Studies

  • Anticancer Activity : A study focused on the synthesis and evaluation of THBCA derivatives against various tumor cell lines revealed that certain modifications led to enhanced selectivity and potency against specific cancer types .
  • In Vivo Studies : Preliminary animal studies are underway to assess the efficacy and safety profile of THBCA in live models, which will provide further insights into its therapeutic potential.

Q & A

Q. How is hygroscopicity managed during long-term storage without compromising stability?

  • Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) under nitrogen at -20°C. Periodically validate moisture content via TGA and reassess stability using accelerated aging protocols (40°C/75% RH for 6 months) .

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